1,3,5-Tris(chloromethyl)-2-(propan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris(chloromethyl)-2-(propan-2-yl)benzene is an organic compound with a unique structure that features three chloromethyl groups and an isopropyl group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1,3,5-Tris(chloromethyl)-2-(propan-2-yl)benzene typically involves the chloromethylation of 2-(propan-2-yl)benzene. One common method is the reaction of 2-(propan-2-yl)benzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve heating the mixture to facilitate the formation of the chloromethyl groups.
Analyse Chemischer Reaktionen
1,3,5-Tris(chloromethyl)-2-(propan-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of methyl groups.
Common reagents used in these reactions include sodium hydroxide for substitution reactions, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris(chloromethyl)-2-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for various studies.
Industry: Used in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism by which 1,3,5-Tris(chloromethyl)-2-(propan-2-yl)benzene exerts its effects depends on the specific reaction it undergoes. Generally, the chloromethyl groups are reactive sites that can interact with nucleophiles or undergo redox reactions. The molecular targets and pathways involved vary based on the specific application and the derivatives formed.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Tris(chloromethyl)-2-(propan-2-yl)benzene can be compared with other compounds such as 1,3,5-Tris(bromomethyl)-2-(propan-2-yl)benzene and 1,3,5-Tris(hydroxymethyl)-2-(propan-2-yl)benzene. These compounds share similar structures but differ in the functional groups attached to the benzene ring. The presence of different halogens or hydroxyl groups can significantly alter the reactivity and applications of these compounds.
Eigenschaften
CAS-Nummer |
61099-17-0 |
---|---|
Molekularformel |
C12H15Cl3 |
Molekulargewicht |
265.6 g/mol |
IUPAC-Name |
1,3,5-tris(chloromethyl)-2-propan-2-ylbenzene |
InChI |
InChI=1S/C12H15Cl3/c1-8(2)12-10(6-14)3-9(5-13)4-11(12)7-15/h3-4,8H,5-7H2,1-2H3 |
InChI-Schlüssel |
QJOUIZJTVUFHCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=C(C=C1CCl)CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.